molecular formula C10H10 B102602 1-Ethynyl-2,4-dimethylbenzene CAS No. 16017-30-4

1-Ethynyl-2,4-dimethylbenzene

Cat. No. B102602
CAS RN: 16017-30-4
M. Wt: 130.19 g/mol
InChI Key: GMODJHLJRNXLMC-UHFFFAOYSA-N
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Description

1-Ethynyl-2,4-dimethylbenzene is a derivative of ethynylbenzene, which is a key compound in the synthesis of various polymeric and oligomeric materials. The ethynyl group in these compounds serves as a reactive site for polymerization and cross-linking reactions, leading to materials with potential applications in electronics, photonics, and as advanced structural materials due to their unique physical and chemical properties.

Synthesis Analysis

The synthesis of ethynylbenzene derivatives, such as 1,4-diethynylbenzene, typically involves the introduction of ethynyl groups onto a benzene ring. This can be achieved through reactions such as Sonogashira coupling, which is a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides. The synthesis of these compounds is crucial as they serve as monomers for on-surface polymerization, as demonstrated on a Cu(111) surface under ultra-high vacuum conditions .

Molecular Structure Analysis

The molecular structure of ethynylbenzene derivatives is characterized by the presence of the ethynyl group attached to the benzene ring. The substitution pattern on the benzene ring can significantly influence the molecular packing, intermolecular interactions, and the overall crystal structure. For instance, the crystal structure of 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene shows a rich packing structure with a complex hydrogen bonding network, leading to the formation of various aggregates within the same unit cell . Similarly, the introduction of substituents such as fluorine atoms or amino groups can alter the hydrogen bonding patterns and crystal packing, as seen in a series of 1,4-diethynylbenzene derivatives .

Chemical Reactions Analysis

Ethynylbenzene derivatives undergo a variety of chemical reactions, including polymerization and cyclization. On-surface polymerization can yield disordered covalent networks with different coupling reactions . Additionally, the metallo-diethynylbenzene complex can be coupled into unsaturated organic frameworks, which are precursors to metal-containing poly(phenyleneethynylene)s . Furthermore, catalytic cyclization of 2-alkyl-1-ethynylbenzene derivatives can form indene and indanone products, involving a 1,5-hydrogen shift of metal-vinylidene intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynylbenzene derivatives are influenced by their molecular structure and the nature of substituents on the aromatic ring. For example, the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and in crystals reveals the effects of chromophore aggregation and planarization on its optical properties . The thermal stability and optical properties of platinum(ii) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives are affected by the substituents, with amino- and methoxy-derivatives showing the lowest thermal stability, while fluorinated ones exhibit increasing thermal stability with increasing fluorination . The thermodynamic properties of 1,4-dimethylbenzene in the ideal gas state, which is structurally similar to 1-ethynyl-2,4-dimethylbenzene, have been recalculated, indicating free or nearly free internal rotation of the methyl groups .

Scientific Research Applications

Electronic and Optical Properties

1-Ethynyl-2,4-dimethylbenzene and its derivatives have garnered attention due to their promising electrical, optical, and nonlinear optical properties, positioning them as potential candidates for applications in molecular electronics. The synthesis of various phenyleneethynylene derivatives has demonstrated the potential for creating materials with enhanced electrical and optical performance (Kitamura, Ouchi & Yoneda, 2004).

Polymerization and Material Science

The compound has been used in the polymerization processes to create polymers with diverse structural characteristics. Different catalysts, like Rh and Ta, have been employed to control the polymerization of derivatives of 1-Ethynyl-2,4-dimethylbenzene, leading to polymers with varying properties like solubility and cross-linking. These polymers are notable for their unique structural units and potential applications in materials science (Zhang, Shiotsuki & Masuda, 2006).

Electrocatalytic Applications

Ag doped Au44 nanoclusters, incorporating 1-Ethynyl-2,4-dimethylbenzene, have shown promise in the electrocatalytic conversion of CO2 to CO. The doping of Ag atoms into the Au44 nanocluster structure significantly disturbs its electronic configuration, enhancing the electron transport capability, which is crucial for effective catalysis in CO2 reduction reactions (Tang, Xu, Liu & Zhu, 2022).

Conformational Control and Molecular Interaction

Studies on the design and synthesis of conjugated aryleneethynyl molecules containing 1-Ethynyl-2,4-dimethylbenzene have revealed insights into conformational control and molecular interaction. Intramolecular hydrogen bonds and molecular electrostatic potential calculations suggest significant potential in understanding molecular conformations and designing molecules for specific functions (Bosch, Bowling & Oburn, 2021).

properties

IUPAC Name

1-ethynyl-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-4-10-6-5-8(2)7-9(10)3/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMODJHLJRNXLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166811
Record name Benzene, 1-ethynyl-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-2,4-dimethylbenzene

CAS RN

16017-30-4
Record name Benzene, 1-ethynyl-2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016017304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethynyl-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Tang, J Xu, X Liu, Y Zhu - Chemistry–A European Journal, 2022 - Wiley Online Library
A novel Ag doped Au 44 (C 10 H 9 ) 28 nanocluster (C 10 H 10 =1‐ethynyl‐2,4‐dimethylbenzene) was synthesized, that is, Ag 4+x Au 40‐x (C 10 H 9 ) 28 (x≤6), where four Ag …
S Tang, H Liu, T Song, X Cai, X Liu, W Ding… - Catalysis Science & …, 2023 - pubs.rsc.org
An aromatic alkyne-protected Au28 nanocluster, that is Au28(DMPA)20 (DMPA = 1-ethynyl-2,4-dimethylbenzene), is reported in this work, and its atomic-packing structure is very similar …
Number of citations: 0 pubs.rsc.org
E Buxaderas, DA Alonso, C Najera - RSC Advances, 2014 - pubs.rsc.org
A highly regio- and stereoselective oxime palladacycle/imidazolinium-catalyzed head to head dimerization of terminal aryl alkynes in water is presented. The reaction, which is carried …
Number of citations: 9 pubs.rsc.org
DS Baranov, AA Popov, DA Nevostruev… - The Journal of …, 2021 - ACS Publications
The concise and efficient one-pot synthesis of 2-R-naphtho[2,3-b]thiophene-4,9-diones from 2-bromo-1,4-naphthoquinone and alkynes has been developed. The reaction proceeds …
Number of citations: 9 pubs.acs.org
T Song, J Kong, S Tang, X Cai, X Liu, M Zhou, WW Xu… - Nano Research, 2023 - Springer
The structure determination of metal nanoclusters protected by ligands is critical in understanding their physical and chemical properties, yet it remains elusive how the metal core and …
Number of citations: 0 link.springer.com
T Parsharamulu, PV Reddy, PR Likhar, ML Kantam - Tetrahedron, 2015 - Elsevier
The direct alkynylation of heteroarenes was accomplished with easily prepared Pd(II) carbene complex (Pd Cat.) by two complementary strategies. Pd Cat. catalysed cross-…
Number of citations: 22 www.sciencedirect.com
AL Prince - 2011 - trace.tennessee.edu
Over the last decade, the domain of click chemistry has grown exponentially and has significantly impacted the fields of organic synthesis, medicinal chemistry, molecular biology, and …
Number of citations: 2 trace.tennessee.edu
T Kawawaki, T Okada, D Hirayama, Y Negishi - Green Chemistry, 2023 - pubs.rsc.org
Electrochemical carbon dioxide (CO2) reduction can be used to convert CO2 into various compounds at room temperature and ambient pressure using electricity generated from …
Number of citations: 0 pubs.rsc.org
J Li, M Hu, C Li, C Li, J Li, W Wu… - Advanced Synthesis & …, 2018 - Wiley Online Library
A palladium‐catalyzed cascade cyclization for the assembly of polyfunctionalized isoxazoles derivatives has been accomplished. This new protocol exhibits mild conditions, high …
Number of citations: 28 onlinelibrary.wiley.com
E Buxaderas Pérez de Armiñán, DA Alonso, C Nájera - 2014 - rua.ua.es
A highly regio- and stereoselective oxime palladacycle/imidazolinium-catalyzed head to head dimerization of terminal aryl alkynes in water is presented. The reaction, which is carried …
Number of citations: 0 rua.ua.es

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